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Epaminurad (also referred to as URC102) is a novel, potent, and selective inhibitor of the human urate

transporter 1 (hURAT1) [1]. It acts as a uricosuric agent, lowering serum uric acid (sUA) by blocking urate

reabsorption in the kidneys' proximal tubules, thereby promoting its excretion in urine [2] [1].

The diagram below illustrates the renal handling of uric acid and the specific point of action for

Epaminurad.
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Renal Uric Acid Transport and Epaminurad Mechanism
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A key differentiator for Epaminurad is its high selectivity for hURAT1 over other organic anion

transporters (OAT1 and OAT3), which are involved in the secretory pathway of urate [1]. This refined

selectivity is intended to enhance its urate-lowering effect and potentially reduce the risk of drug-drug

interactions. Furthermore, in vitro studies suggest it has a lower potential for hepatotoxicity compared to

other uricosuric agents like benzbromarone [1].

Regarding its pharmacokinetics, Epaminurad is primarily metabolized by the UGT1A1 and UGT2B9

enzymes [2]. A pivotal Phase 1 study concluded that no dose adjustment is required for patients with
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moderate renal impairment (eGFR 30-59 mL/min/1.73 m²), and it can be administered without regard to

food [2].

Efficacy & Safety Data from Clinical Trials

The following tables summarize key quantitative findings from a Phase 2b clinical trial evaluating

Epaminurad in patients with gout over 12 weeks [1] [3].

Table 1: Efficacy in Achieving Target Serum Urate (sUA) at Week 4

Treatment Group
Proportion with sUA < 0.36
mmol/L (< 6.0 mg/dL)

Proportion with sUA < 0.30
mmol/L (< 5.0 mg/dL)

Placebo 0.00% Not Reported

Epaminurad 3 mg 54.05% Significantly greater vs. placebo
(p<0.0001)

Epaminurad 6 mg 71.79% Significantly greater vs. placebo
(p<0.0001)

Epaminurad 9 mg 88.89% Significantly greater vs. placebo
(p<0.0001)

Febuxostat 80 mg
(Reference)

84.21% Not Reported

Table 2: Safety Profile Overview (12-week treatment)

Parameter Finding in Epaminurad Groups

Overall Adverse Event (AE) Rate Did not differ from the placebo group.

Severity of AEs Most events were mild.

Serum Creatinine No significant differences compared to placebo.
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Parameter Finding in Epaminurad Groups

Liver Function Parameters No significant differences compared to placebo.

Frequently Asked Questions for Researchers

Q1: What is the recommended dosing strategy for Epaminurad in clinical trials?

Based on Phase 2b studies, once-daily oral administration is effective. For the 6 mg and 9 mg doses,

a forced titration from a 3 mg starting dose over the first two weeks is recommended to reach
the planned dose [1]. The 9 mg dose can be administered without regard to food [2].

Q2: Does renal impairment affect the pharmacokinetics of Epaminurad?

A Phase 1 study showed that the pharmacokinetic, pharmacodynamic, and safety profiles of a single
9 mg dose showed no clear differences between healthy subjects and patients with moderate renal

impairment (Stage 3a and 3b). Therefore, no dose adjustment is necessary for patients with an
eGFR of 30–59 mL/min/1.73 m² [2].

Q3: How does the efficacy of Epaminurad compare to current standard treatments?

In a Phase 2b trial, the proportion of patients achieving the target sUA level of <0.36 mmol/L at week
4 was 88.89% for Epaminurad 9 mg, which was comparable to the 84.21% response rate in the

febuxostat 80 mg reference arm [1]. All Epaminurad doses (3, 6, and 9 mg) were significantly more
effective than placebo [1] [3].

Q4: What is the safety and tolerability profile of Epaminurad based on available data?

During 12 weeks of treatment, Epaminurad demonstrated a favorable safety profile. The incidence of
adverse events was similar to placebo, with most events being mild. No significant signals for renal

toxicity (based on serum creatinine) or hepatotoxicity (based on liver function tests) were observed
[1].

Experimental Protocol Summary

For a detailed understanding, here is a summary of the methodology from the key clinical trials cited.

Phase 1 Study on Renal Impairment & Food Effects [2]:
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Design: Partially randomized, open-label, oral administration, partial crossover trial.

Participants: Assigned to three groups: normal renal function (Group 1, n=12), Stage 3a moderate
renal impairment (Group 2, n=9), and Stage 3b moderate renal impairment (Group 3, n=6).

Intervention: A single 9 mg dose of Epaminurad administered under fasted conditions for renal
function comparison. Group 1 also received the dose under fed conditions in a crossover fashion to

assess food effects.
Endpoints: Evaluation of pharmacokinetics (PK), pharmacodynamics (PD), and safety.

Phase 2b Dose-Finding Study [1] [3]:

Design: Multicenter, randomized, double-blind, placebo-controlled, dose-finding trial with a standard-
treatment reference arm (febuxostat).

Participants: 169 patients aged 19-70 with gout and sUA ≥ 0.42 mmol/L (≈7 mg/dL).
Intervention: Participants were randomized to receive Epaminurad (3 mg, 6 mg, or 9 mg),

febuxostat 80 mg, or matching placebo once daily for 12 weeks. The 6 mg and 9 mg groups
underwent a forced titration from 3 mg over the first 2 weeks.

Primary Endpoint: Proportion of patients with sUA level < 0.36 mmol/L at week 4.
Key Procedures: Patients started gout prophylaxis (e.g., colchicine) and therapeutic lifestyle

changes (diet, exercise, hydration) during a screening period. Washout of prior urate-lowering
therapies was required.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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